

Reproducibility of experiments involving 2-Allyl-6-methylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 2-Allyl-6-methylpyridazin-3(2H)-one

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Reproducibility in Pyridazin-3(2H)-one Experiments: A Comparative Guide

A comprehensive analysis of experimental reproducibility for the pyridazin-3(2H)-one class of compounds, offering insights into synthetic variability, and comparative biological data to guide researchers in drug discovery and development.

While direct reproducibility studies on **2-Allyl-6-methylpyridazin-3(2H)-one** are not publicly available, this guide provides a comparative analysis of the broader pyridazin-3(2H)-one chemical family. This class of heterocyclic compounds has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.^{[1][2]} This guide aims to address the reproducibility of experiments involving these derivatives by presenting comparative data from various studies, detailing experimental protocols, and outlining potential sources of variability.

Comparative Biological Activity of Pyridazin-3(2H)-one Derivatives

The primary biological target for many pyridazin-3(2H)-one derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.^{[3][4]} The following tables summarize the in vitro COX-2 inhibitory

activity and in vivo anti-inflammatory effects of several pyridazin-3(2H)-one derivatives, providing a basis for comparing their potency and potential for reproducible results.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridazin-3(2H)-one Derivatives

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (SI = COX-1 IC50/COX-2 IC50)	Reference
2-[[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl]-1H-isoindole-1,3(2H)-dione (5a)	-	0.19	-	[5]
2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a)	-	0.11	-	[5]
2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a)	-	0.24	-	[5]
Compound 3d	-	0.067	>14.9	[6]
Compound 3g	-	0.044	11.51	[6]
Compound 6a	-	0.053	>18.8	[6]
Compound 5a	12.88	0.77	16.70	[7]
Compound 5f	25.29	1.89	13.38	[7]
Compound 9a	0.33	0.0155	21.29	[8]
Compound 16b	0.315	0.0169	18.63	[8]
Celecoxib	-	0.0735	11.78	[6]
Indomethacin	0.098	0.739	0.13	[6]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyridazin-3(2H)-one Derivatives (Carrageenan-Induced Rat Paw Edema Model)

Compound	Dose (mg/kg)	Edema Inhibition (%)	Time Point (h)	Reference
Compound 3g	10	68.5	3	[6]
Compound 6a	10	65.2	3	[6]
Indomethacin	10	72.3	3	[6]
Celecoxib	10	69.8	3	[6]
6-benzyl-2-methylpyridazin-3(2H)-one (4a)	10	65	-	[9]
6-benzoyl-2-propylpyridazin-3(2H)-one (8b)	10	60	-	[9]
6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a)	10	62	-	[9]
Diclofenac	10	58	-	[9]

Factors Influencing Experimental Reproducibility

Several factors can influence the reproducibility of experiments involving pyridazin-3(2H)-one derivatives:

- **Synthesis and Purification:** The synthesis of pyridazin-3(2H)-ones often involves multi-step reactions. Variations in reaction conditions, such as temperature, reaction time, and

catalysts, can affect the yield and purity of the final product. The presence of impurities or byproducts can significantly alter the biological activity and lead to inconsistent results.

- **Compound Characterization:** Thorough characterization of the synthesized compounds is crucial. Techniques such as NMR, mass spectrometry, and elemental analysis should be used to confirm the structure and purity of the compounds. Inconsistent characterization can lead to the use of impure or incorrect compounds in biological assays.
- **Experimental Assays:** The choice of experimental model and assay conditions can greatly impact the results. For example, in vitro enzyme inhibition assays can be influenced by factors such as enzyme concentration, substrate concentration, and incubation time. In vivo studies, such as the carrageenan-induced paw edema model, can be affected by the animal strain, age, and the method of inducing inflammation.
- **Data Analysis and Reporting:** The methods used for data analysis and reporting should be standardized and clearly described. This includes the use of appropriate statistical methods and the clear presentation of results, including measures of variability such as standard deviation or standard error.

Experimental Protocols

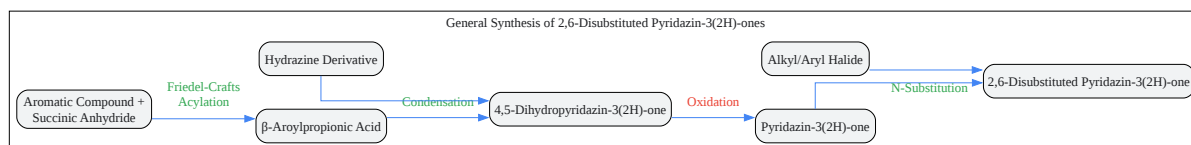
To facilitate the reproduction of key experiments, detailed methodologies are provided below.

General Synthesis of 6-Aryl-2-substituted-pyridazin-3(2H)-ones

A common route for the synthesis of 6-aryl-pyridazin-3(2H)-ones involves the condensation of a β -aroylpropionic acid with a hydrazine derivative.^[1]

- **Step 1: Synthesis of β -aroylpropionic acid:** This intermediate is typically prepared via a Friedel-Crafts acylation of an aromatic compound with succinic anhydride.
- **Step 2: Condensation with hydrazine:** The β -aroylpropionic acid is then refluxed with a substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol or acetic acid to yield the dihydropyridazinone.

- Step 3: Aromatization (optional): If the aromatic pyridazinone is desired, an oxidation step is performed using a reagent like bromine in acetic acid.
- Step 4: N-alkylation/arylation (optional): The nitrogen at the 2-position of the pyridazinone ring can be further substituted using alkyl or aryl halides in the presence of a base.



In Vitro COX Inhibition Assay Workflow

Prepare Reagents:

- COX-1/COX-2 Enzyme
- Test Compound (Varying Conc.)
- Arachidonic Acid (Substrate)

Pre-incubate Enzyme
with Test Compound

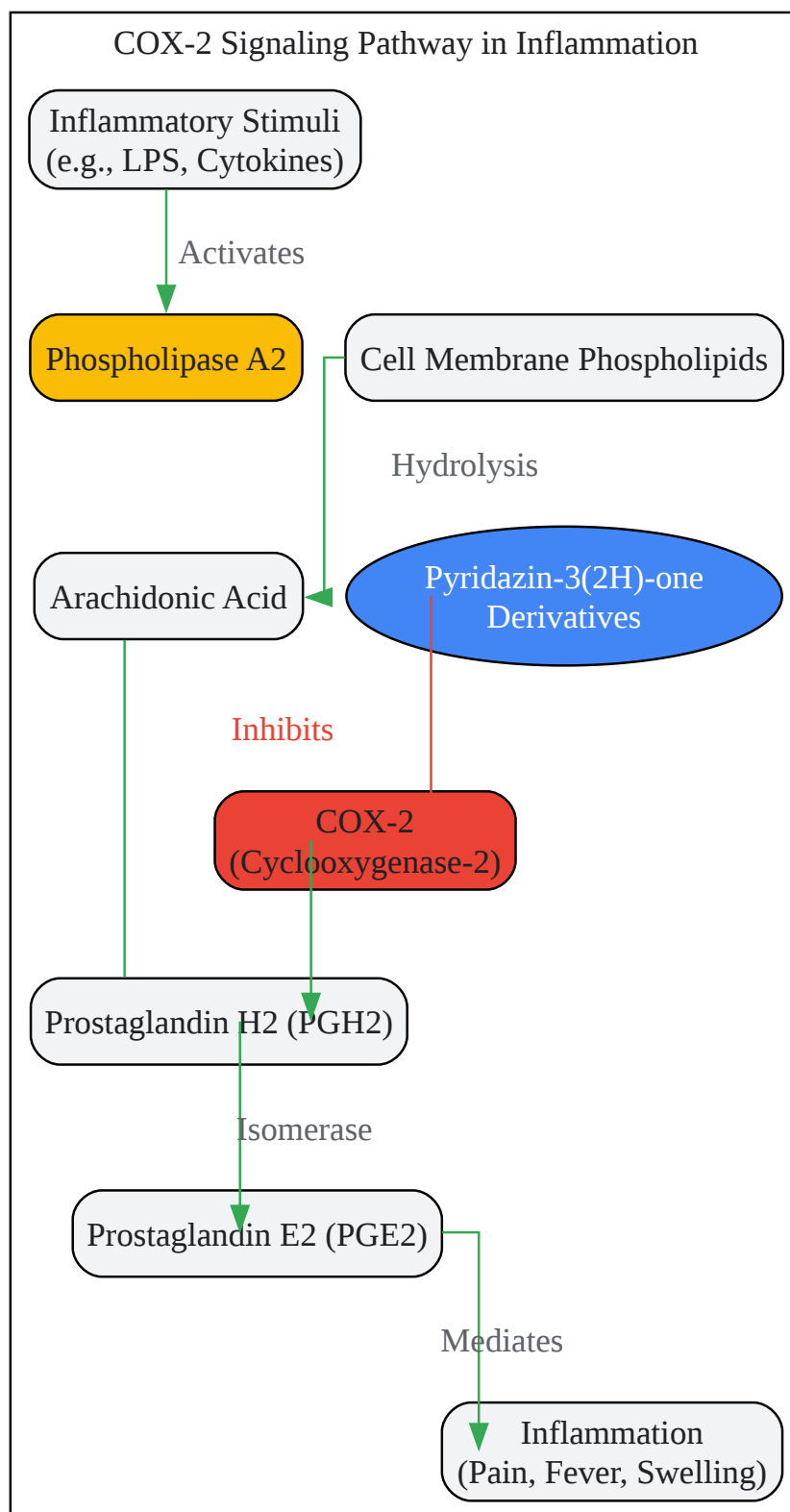
Initiate Reaction with
Arachidonic Acid

Stop Reaction

Measure Prostaglandin E2
(PGE2) Production (EIA)

Calculate % Inhibition

Determine IC50 Value



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